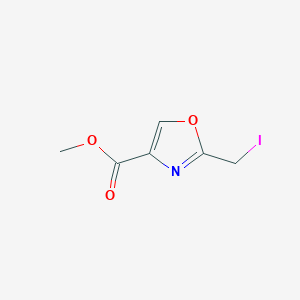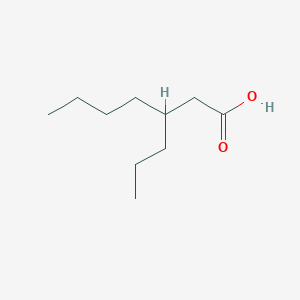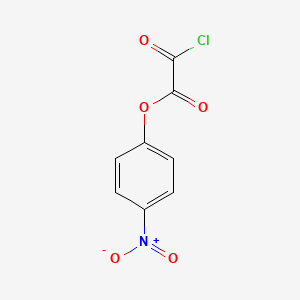
(4-nitrophenyl) 2-chloro-2-oxoacetate
Overview
Description
(4-nitrophenyl) 2-chloro-2-oxoacetate is an organic compound with the molecular formula C8H4ClNO5 It is a derivative of oxoacetic acid and 4-nitrophenol, characterized by the presence of a chloro group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-nitrophenyl) 2-chloro-2-oxoacetate can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of chlorooxoacetic acid with 4-nitrophenol in the presence of a suitable base, such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The esterification process results in the formation of chlorooxoacetic acid 4-nitrophenyl ester, which can be purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of chlorooxoacetic acid 4-nitrophenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate large-scale synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl) 2-chloro-2-oxoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of substituted products.
Hydrolysis: In the presence of water or aqueous base, the ester can hydrolyze to yield chlorooxoacetic acid and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can react with the ester group under mild conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can facilitate the hydrolysis reaction.
Reduction: Catalytic hydrogenation or chemical reduction using sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted esters or amides.
Hydrolysis: Chlorooxoacetic acid and 4-nitrophenol.
Reduction: Chlorooxoacetic acid 4-aminophenyl ester.
Scientific Research Applications
(4-nitrophenyl) 2-chloro-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in the study of enzyme kinetics and mechanisms, particularly in the investigation of esterases and hydrolases.
Medicine: Potential use in the development of prodrugs and drug delivery systems due to its reactivity and ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of chlorooxoacetic acid 4-nitrophenyl ester involves its reactivity towards nucleophiles and its ability to undergo hydrolysis and reduction. The ester group is susceptible to nucleophilic attack, leading to the formation of various substituted products. The nitro group can be reduced to an amino group, which can further participate in additional chemical reactions. These properties make it a versatile compound in synthetic and mechanistic studies.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylchloroformate: Similar in structure but contains a chloroformate group instead of an ester group.
4-Nitrophenyl acetate: Contains an acetate group instead of a chlorooxoacetic acid moiety.
4-Nitrophenyl benzoate: Contains a benzoate group instead of a chlorooxoacetic acid moiety.
Uniqueness
(4-nitrophenyl) 2-chloro-2-oxoacetate is unique due to the presence of both a chlorooxoacetic acid moiety and a nitrophenyl ester group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications. Its ability to undergo various chemical transformations, such as nucleophilic substitution, hydrolysis, and reduction, sets it apart from other similar compounds.
Properties
IUPAC Name |
(4-nitrophenyl) 2-chloro-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO5/c9-7(11)8(12)15-6-3-1-5(2-4-6)10(13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLIRQCCCSNMMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560566 | |
| Record name | 4-Nitrophenyl chloro(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78974-67-1 | |
| Record name | 4-Nitrophenyl chloro(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4H-Pyrrolo[2,3-d]thiazole](/img/structure/B1627437.png)
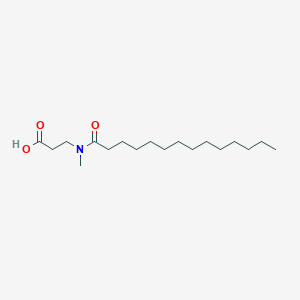
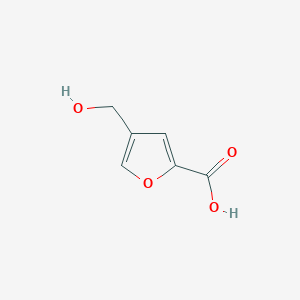

![Methyl 3',4'-dichloro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1627444.png)
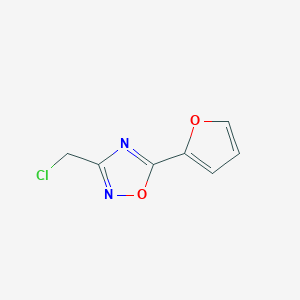

![1H-Pyrazolo[3,4-c]pyridazin-3(2H)-one](/img/structure/B1627449.png)


